N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with two nitrogen atoms in the pyrazole ring and two nitrogen atoms in the pyrimidine ring . The compound also contains a bromobenzyl group and a cyclopropanecarboxamide group attached to the core structure .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolopyrimidines derivatives, including ones structurally similar to the specified compound, have shown potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized and their cytotoxic activities were evaluated against HCT-116 and MCF-7 cancer cell lines. The structure-activity relationship (SAR) was also discussed to understand their biological effectiveness (Rahmouni et al., 2016).
Solid-Phase Synthetic Method for Compound Library
A solid-phase synthetic method was developed to produce a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method is significant for the efficient synthesis of a variety of compounds based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, which can include compounds structurally similar to the specified chemical (Heo & Jeon, 2017).
Antimicrobial Activity
New pyrazole and fused pyrazolo[3,4-d]-pyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds were found to be effective against various microbial strains, demonstrating the potential of pyrazolopyrimidine derivatives in antimicrobial research (Abunada et al., 2008).
Enzymatic Activity Enhancement
Research has shown that certain pyrazolopyrimidinyl keto-esters and their derivatives, which may include structures similar to the specified compound, have the ability to enhance enzymatic activities, particularly increasing the reactivity of cellobiase (Abd & Awas, 2008).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmaceutical applications for this compound or its derivatives .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit diverse pharmacological activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some pyrazoline derivatives have been reported to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
For example, some pyrazoline derivatives have been found to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . Overexpression of ROS has been linked to disease development .
Result of Action
For example, some pyrazoline derivatives have been reported to have antioxidant and antitumor activities .
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBMVIGFJVWVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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